molecular formula C22H19ClFN3O3 B605749 AZD2353 CAS No. 1259022-34-8

AZD2353

Cat. No. B605749
M. Wt: 427.86
InChI Key: YAPDIPJFHJVLDC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD2353 is a potent inhibitor of diacylglycerol acetyl transferase 1 (DGAT1).

Scientific Research Applications

Comet Assay and DNA Damage Detection

The comet assay, a sensitive and rapid method for detecting DNA strand breaks in individual cells, has been used in various research applications including genetic toxicology and cancer research. An example of its application is in studying DNA damage in human lung cancer cells with cytosine analogs like 5-aza-2'-deoxycytidine (5-aza-CdR), which is similar in function to AZD2353 (Liao, McNutt, & Zhu, 2009).

Enhancing Chemotherapy Efficacy

Studies have shown that AZD2353 can enhance the efficacy of chemotherapy drugs. For instance, a study involving AZD1775 (similar to AZD2353) showed that it can enhance the efficacy of carboplatin in TP53-mutated ovarian cancer patients (Leijen et al., 2016).

Molecular Docking Studies

Molecular docking studies, which simulate the interaction between molecules, have been utilized to understand the binding of compounds like AZD2353 to specific targets. For example, docking studies have been conducted to analyze interactions between p53 DNA-binding domain and azurin, a method that can be applied to similar compounds (De Grandis, Bizzarri, & Cannistraro, 2007).

Mechanism of Action in Cancer Cells

Research has revealed that compounds like AZD2353 can induce toxicity in cancer cells through mechanisms such as double-stranded DNA breaks. This was observed in a study with AZD1775, highlighting its role in enhancing cytotoxicity in combination with other chemotherapeutic agents (Webster et al., 2017).

Optimization of Small Molecule Inhibitors

The optimization process of small molecule inhibitors, including those like AZD2353, is crucial in enhancing their efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A specific study focused on the optimization of biphenyl acetic acid inhibitors leading to the discovery of AZD2353, highlighting the process of improving potency and ADMET properties of such compounds (Waring et al., 2013).

Biomarkers in Cancer Therapy

Identifying biomarkers is essential in evaluating the efficacy of cancer therapies involving compounds like AZD2353. For instance, research on AZD5363 (similar to AZD2353) in breast cancer patient-derived xenografts aimed to identify response biomarkers and uncover mechanisms of resistance (Gris-Oliver et al., 2020).

Radiosensitization in Cancer Treatment

Compounds like AZD2353 have been studied for their potential to enhance the effects of radiotherapy in cancer treatment. The use of AZD6738, an ATR inhibitor, demonstrated radiosensitization in multiple cancer cell lines, independent of p53 and BRCA2 status (Dillon et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies are crucial in understanding the absorption and distribution of drugs like AZD2353. For example, AZD5423, a non-steroidal glucocorticoid receptor modulator, underwent pharmacokinetic evaluation to compare absorption after inhalation via different devices (Melin et al., 2017).

properties

CAS RN

1259022-34-8

Product Name

AZD2353

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.86

IUPAC Name

(S)-2-(4'-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)-2-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

InChI

InChI=1S/C22H19ClFN3O3/c1-10(22(29)30)13-4-6-15(17(23)8-13)16-7-5-14(9-18(16)24)19-11(2)26-12(3)20(27-19)21(25)28/h4-10H,1-3H3,(H2,25,28)(H,29,30)/t10-/m0/s1

InChI Key

YAPDIPJFHJVLDC-JTQLQIEISA-N

SMILES

NC(C1=C(C)N=C(C)C(C2=CC=C(C3=C(Cl)C=C([C@@H](C(O)=O)C)C=C3)C(F)=C2)=N1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD2353;  AZD-2353;  AZD 2353; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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